N-[2-(4-methoxyphenoxy)ethyl]acetamide

P2X3 Receptor Pain Inflammation

Procure CAS 540512-00-3 to ensure experimental reproducibility in purinergic and opioid receptor studies. Its precise 4-methoxy substitution and unmodified ethyl linker are essential for its unique multi-target profile (P2X3 antagonism, kappa agonism, differentiation induction). Generic 'similar' analogs—even with single-atom shifts—risk abolished activity and failed assays. Backed by a high-quality single-crystal X-ray structure for unambiguous identity confirmation, this compound is a cost-effective, scalable scaffold for SAR campaigns and a reliable reference for polymorph screening and computational modeling.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 540512-00-3
Cat. No. B2371923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenoxy)ethyl]acetamide
CAS540512-00-3
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC(=O)NCCOC1=CC=C(C=C1)OC
InChIInChI=1S/C11H15NO3/c1-9(13)12-7-8-15-11-5-3-10(14-2)4-6-11/h3-6H,7-8H2,1-2H3,(H,12,13)
InChIKeyDOFVTIKHBGVXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Methoxyphenoxy)ethyl]acetamide (CAS 540512-00-3): Procurement Guide for a Multi-Target Research Compound


N-[2-(4-Methoxyphenoxy)ethyl]acetamide (CAS 540512-00-3) is a synthetic phenoxyalkyl amide derivative, structurally characterized by a 4-methoxyphenoxy group linked via an ethyl chain to an acetamide moiety [1]. This compound exhibits a polypharmacological profile, acting as a P2X purinoceptor 3 (P2X3) antagonist with an EC50 of 80 nM [2], a kappa opioid receptor agonist [3], and a differentiation-inducing agent with antiproliferative activity in undifferentiated cell models [4]. Its simple molecular scaffold (C₁₁H₁₅NO₃, MW 209.24) [1] and commercial availability in ≥95% purity position it as a cost-effective chemical probe for investigating diverse biological pathways and as a versatile intermediate in synthetic chemistry .

Why N-[2-(4-Methoxyphenoxy)ethyl]acetamide (CAS 540512-00-3) Cannot Be Replaced by Simple Analogs in Research Applications


Phenoxyethyl acetamide derivatives exhibit profound differences in biological activity based on subtle structural modifications. The specific substitution pattern of N-[2-(4-methoxyphenoxy)ethyl]acetamide—a para-methoxy group on the phenyl ring and an unsubstituted ethyl linker—is critical for its unique multi-target profile. For instance, SAR studies on related N-(phenoxyalkyl)amides reveal that replacing the 4-methoxy with other substituents or altering the alkyl chain length drastically modulates affinity for melatonin MT1/MT2 receptors, with some analogs losing nanomolar potency entirely [1]. Similarly, the removal of the methoxy group or its relocation to other positions on the phenyl ring can abolish P2X3 antagonism or kappa opioid receptor agonism, as these pharmacophores are exquisitely sensitive to the electron density and steric environment conferred by the 4-methoxyphenoxy moiety [2]. Furthermore, the crystal structure confirms a specific hydrogen-bonding network (N—H···O) that stabilizes its conformation, which is not guaranteed in closely related analogs and may affect solid-state properties and formulation behavior [3]. Therefore, generic substitution with a structurally 'similar' compound—even one differing by a single atom or functional group position—risks experimental failure or irreproducible data, making the precise procurement of CAS 540512-00-3 essential for researchers aiming to replicate or build upon published findings.

Quantitative Differentiation Evidence: N-[2-(4-Methoxyphenoxy)ethyl]acetamide vs. Comparators in Key Assays


P2X3 Antagonism: Comparable Nanomolar Potency to a Known Tool Compound

The compound demonstrates antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [1]. This potency is directly comparable to the widely used P2X3 reference antagonist A-317491, which exhibits a Ki of 22 nM for human P2X3 . While the target compound's EC50 is approximately 3.6-fold higher than A-317491's Ki, both fall within the same nanomolar potency range, suggesting it can serve as a cost-effective alternative or complementary tool for probing P2X3-mediated pathways in vitro.

P2X3 Receptor Pain Inflammation

Kappa Opioid Receptor Agonism: In-Class Potency Alignment with U-69593

The compound is classified as a kappa opioid receptor agonist [1]. A structurally distinct but functionally related reference agonist, U-69593, exhibits an EC50 range of 80-109 nM at the κ1-opioid receptor . Although direct EC50 data for the target compound is not publicly available in the primary literature, its functional classification suggests it operates within a similar potency window as U-69593, a standard tool in opioid receptor pharmacology. This qualitative alignment indicates potential utility as a starting point for developing novel analgesics with potentially differentiated side-effect profiles.

Kappa Opioid Receptor Analgesia GPCR

Antiproliferative and Differentiation-Inducing Activity: Unique Cellular Phenotype

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual action—antiproliferative and pro-differentiation—is a relatively rare combination among small molecules. In contrast, established differentiation-inducing agents like all-trans retinoic acid (ATRA) are known to induce myeloid differentiation in acute promyelocytic leukemia (APL) cells [2], but their effects are often context-dependent. The target compound's reported activity in non-hematopoietic undifferentiated cells and its potential application in psoriasis models [1] suggests a distinct mechanism or cellular target profile that may complement or differ from ATRA's retinoid receptor-mediated pathway.

Cancer Differentiation Therapy Psoriasis

Structural Confirmation via Single-Crystal X-ray Diffraction: Guaranteed Identity and Purity

The crystal structure of N-[2-(4-methoxyphenoxy)ethyl]acetamide has been solved and refined to a final R factor of 0.056, confirming its molecular conformation and intermolecular hydrogen-bonding network (N—H···O) [1]. In contrast, many close analogs, such as 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide, lack published crystal structures, making their solid-state behavior and absolute configuration less predictable . This validated structure provides researchers with unequivocal proof of identity and facilitates computational docking studies, as the precise geometry of the molecule is known.

Crystallography Quality Control Structural Biology

Favorable Physicochemical Profile for In Vitro Assays: Balanced LogP and Aqueous Solubility

The compound possesses a calculated LogP of 0.83 and a LogSW (water solubility) of -1.44 . This balanced lipophilicity is a key differentiator from the core heterocyclic scaffold of Nefazodone (LogP ~3.3 [1]), for which it was originally synthesized as an analog . The lower LogP of the target compound suggests improved aqueous solubility and potentially reduced non-specific binding to assay plastics and proteins, which are common issues with more lipophilic tool compounds.

Drug-likeness Solubility Lipophilicity

Multi-Target Profile vs. Single-Target Selectivity: A Chemical Biology Advantage

The compound's engagement of three distinct target classes—P2X3 (ion channel), kappa opioid receptor (GPCR), and an undefined differentiation pathway—offers a unique polypharmacological profile [1][2][3]. This contrasts sharply with highly selective chemical probes such as A-317491 (P2X3-selective, Ki = 22 nM) or U-69593 (κ1-opioid receptor-selective, EC50 = 80-109 nM) , which are designed to minimize off-target effects. For researchers employing phenotypic screening or investigating complex diseases where network modulation is advantageous, this compound may reveal novel biology that single-target agents cannot.

Polypharmacology Chemical Probe Phenotypic Screening

Optimal Scientific and Procurement Scenarios for N-[2-(4-Methoxyphenoxy)ethyl]acetamide (CAS 540512-00-3)


P2X3 Receptor Pharmacology: As a Novel Antagonist Scaffold

Researchers investigating purinergic signaling, particularly P2X3 receptor-mediated pathways in pain, inflammation, or cough, can utilize this compound as an alternative antagonist to the widely used A-317491. Its EC50 of 80 nM at recombinant rat P2X3 [1] places it within the same potency range, offering a distinct chemotype that may circumvent intellectual property constraints or exhibit differential species selectivity. This is particularly valuable for academic labs seeking cost-effective probes or for industrial groups initiating novel SAR campaigns around a phenoxyalkyl amide core.

Kappa Opioid Receptor Probe Development: A Structurally Simple Starting Point

Given its classification as a kappa opioid receptor agonist [2], this compound serves as a minimally complex, commercially available scaffold for medicinal chemistry optimization. Its small size (MW 209.24) and favorable LogP (0.83) provide ample room for chemical elaboration to improve potency, selectivity, or pharmacokinetic properties. It is an ideal starting material for laboratories synthesizing novel kappa agonists with the goal of identifying candidates with improved side-effect profiles (e.g., reduced dysphoria or sedation) compared to first-generation compounds like U-69593.

Cellular Differentiation and Anti-Proliferative Research: A Unique Phenotypic Tool

The compound's ability to induce differentiation toward monocytes and arrest proliferation in undifferentiated cells [3] makes it a compelling chemical biology tool for studying mechanisms of lineage commitment and cell cycle exit. Unlike ATRA, which acts via nuclear receptors, the target compound may engage a novel pathway. It is well-suited for phenotypic screening campaigns aimed at identifying new differentiation-inducing agents for oncology or dermatology (e.g., psoriasis [3]), where its multi-target activity could be an asset rather than a liability.

Crystallography and Computational Chemistry: A Fully Validated Structural Model

The availability of a high-quality single-crystal X-ray structure (R factor = 0.056) [4] makes this compound an excellent reference standard for polymorph screening, co-crystallization experiments, and validating computational models (e.g., molecular docking, QSAR, and molecular dynamics simulations). Its known hydrogen-bonding network (N—H···O) provides a concrete basis for understanding solid-state packing and predicting solubility. For procurement officers in crystallography core facilities, this validated structure ensures that the received material's identity can be unequivocally confirmed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-methoxyphenoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.